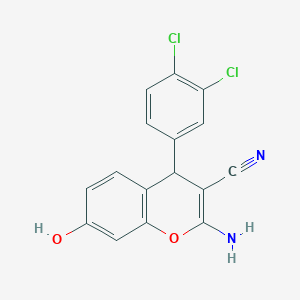![molecular formula C23H22ClNO2S B4996823 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as ML167, is a small molecule inhibitor that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP).
Wirkmechanismus
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide works by binding to the catalytic site of PDE4 and inhibiting its activity. PDE4 is an enzyme that catalyzes the hydrolysis of cAMP to AMP, thereby reducing intracellular cAMP levels. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific cell type and signaling pathway being studied. In general, this compound has been shown to increase intracellular cAMP levels, which can have downstream effects on various signaling pathways. For example, in immune cells, PDE4 inhibition by this compound has been shown to decrease pro-inflammatory cytokine production and increase anti-inflammatory cytokine production. In neurons, PDE4 inhibition has been shown to enhance synaptic plasticity and improve memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide is its high potency and selectivity for PDE4. This makes it an ideal tool for studying the role of PDE4 in various cellular processes. However, one limitation of this compound is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide. One area of interest is the role of PDE4 in cancer. PDE4 has been shown to be upregulated in several types of cancer, and PDE4 inhibitors like this compound may have potential as anti-cancer agents. Another area of interest is the development of more potent and selective PDE4 inhibitors. Finally, this compound may also have potential as a therapeutic agent for various diseases, including inflammatory and neurological disorders.
Synthesemethoden
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis is typically carried out in several steps, with each step involving the use of different reagents and conditions. The final product is typically purified using chromatography techniques to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide has been extensively used in scientific research to study the role of PDE4 in various cellular processes. It has been shown to be effective in inhibiting PDE4 activity in a variety of cell types, including immune cells, neurons, and smooth muscle cells. This compound has also been used to study the effects of PDE4 inhibition on cAMP levels and downstream signaling pathways.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2S/c1-27-21-10-4-17(5-11-21)14-15-25-23(26)19-6-2-18(3-7-19)16-28-22-12-8-20(24)9-13-22/h2-13H,14-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQAMEFKAXRTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate](/img/structure/B4996746.png)
![N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4996757.png)

![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)

![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
![4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4996842.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)

